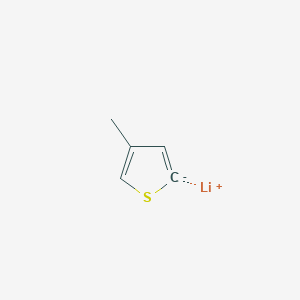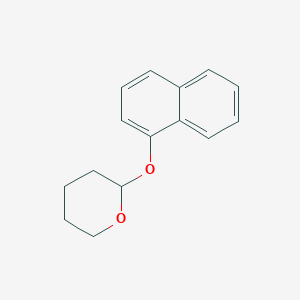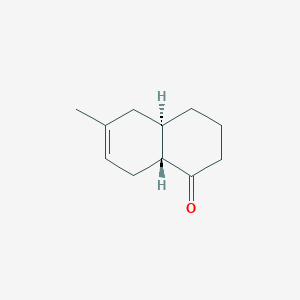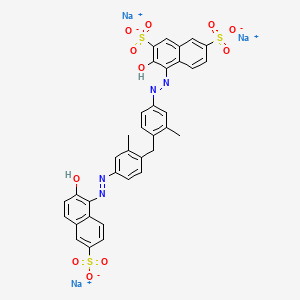
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butoxy group, which is a common protecting group in organic synthesis, and a dimethyl-oxotridecanoate backbone, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate typically involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the scalability and reproducibility of the synthesis, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of polymers, coatings, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, preventing unwanted side reactions during synthesis. The compound’s ester functionality allows it to participate in esterification and transesterification reactions, facilitating the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butoxy-2,2-dimethyl-3-oxopropanoic acid: This compound shares a similar tert-butoxy group and dimethyl structure but differs in its shorter carbon chain.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis.
Uniqueness
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and functionalities .
Propiedades
| 85228-93-9 | |
Fórmula molecular |
C19H35O4- |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(2,3)23-16(20)14-12-10-8-6-7-9-11-13-15-19(4,5)17(21)22/h6-15H2,1-5H3,(H,21,22)/p-1 |
Clave InChI |
YSYRUJQTAPSNER-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCC(C)(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)




